Voriconazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Voriconazole-d3 is a labeled form of Voriconazole . It is a triazole antifungal agent used to treat serious fungal or yeast infections, such as aspergillosis (fungal infection in the lungs), candidemia (fungal infection in the blood), esophageal candidiasis (candida esophagitis), or other fungal infections . It is also used as a stable-labeled internal standard suitable for quantification of voriconazole levels in blood, serum, or plasma by HPLC or LC-MS/MS .
Synthesis Analysis
The synthesis of Voriconazole-d3 involves the modification of the structure of fluconazole . A study describes the synthesis of two positional isomers and a desfluoro impurity of Voriconazole starting with Friedel–Crafts acylation of mono- and difluoro-benzene .Molecular Structure Analysis
Voriconazole-d3 is a mono triazole antifungal agent . It is a synthetic derivative of fluconazole. Replacement of one of the triazole rings with a fluorinated pyrimidine and the addition of an α-methyl group resulted in expanded activity, compared with that of fluconazole .Chemical Reactions Analysis
Voriconazole-d3 is used in therapeutic drug monitoring to ensure optimal dosing . It is quantified in serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The method includes protein precipitation with a methanol and acetonitrile mixture, centrifugation, and filtration .Physical And Chemical Properties Analysis
Voriconazole-d3 is a stable-labeled internal standard suitable for quantification of voriconazole levels in blood, serum, or plasma by HPLC or LC-MS/MS . Voriconazole collected in gel separation tubes declines over time, possibly due to absorptive properties .Scientific Research Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for Quantifying Serum Voriconazole :
- A LC-MS/MS assay was developed and validated using D3-voriconazole (deuterated internal standard) for quantifying serum voriconazole, which is crucial due to large variations in its pharmacokinetics and potential drug-drug interactions. The assay proved to be accurate, rapid, and sensitive, enhancing clinical value in monitoring voriconazole therapy (Mak, Sujishi, & French, 2015).
Effects of CYP3A4 Polymorphisms on Voriconazole Plasma Concentration :
- This study evaluated the impact of CYP3A4 polymorphisms on voriconazole plasma concentrations in patients with invasive fungal infections. It found an association between certain genetic polymorphisms and higher plasma concentrations of voriconazole, offering insights into the metabolism of the drug influenced by CYP3A4 (He et al., 2015).
Pharmacokinetic/Pharmacodynamic Profile of Voriconazole :
- Voriconazole shows nonlinear pharmacokinetics and is metabolized mainly by CYP2C19, CYP2C9, and CYP3A4. This study provides comprehensive data on voriconazole's absorption, distribution, metabolism, and excretion, highlighting its extensive distribution and time-dependent antifungal activity (Theuretzbacher, Ihle, & Derendorf, 2006).
In Vitro Antifungal Activities and NCCLS Methods Review :
- Voriconazole exhibits potent antifungal activity against a range of fungi. This study compared its effectiveness to other antifungal agents and highlighted its fungistatic and fungicidal activities against various species, providing a basis for its clinical use in treating fungal infections (Espinel-Ingroff, Boyle, & Sheehan, 2004).
Voriconazole as a New Triazole Antifungal Agent :
- Voriconazole is effective against a wide variety of yeasts and molds. Its side effects and potential for drug-drug interactions are significant, especially its impact on serum levels and effects of interacting drugs. This study provides insights into voriconazole's clinical applications and interactions (Johnson & Kauffman, 2003).
Physiologically Based Pharmacokinetic Model of Voriconazole :
- This study aimed to understand dose- and time-dependent alterations in voriconazole pharmacokinetics, particularly related to CYP2C19 genotype and CYP3A4 inhibition. The model developed offers insights into individual dose adjustments and drug-drug interaction risk management (Li et al., 2019).
In Vitro Hepatic Metabolism and Clearance Differences :
- Investigating the higher clearance of voriconazole in children compared to adults, this study revealed significant involvement of CYP2C19 and FMO in its metabolism, contributing to the observed pharmacokinetic differences (Yanni et al., 2010).
Population Pharmacokinetic Analysis in Pediatric Patients :
- The analysis evaluated voriconazole plasma concentration-time data from pediatric studies, providing key insights into appropriate dosing regimens for children based on pharmacokinetic modeling (Karlsson, Lutsar, & Milligan, 2008).
Safety and Hazards
Voriconazole-d3 is toxic if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child, and may cause damage to the liver through prolonged or repeated exposure . Its therapy may cause transient, asymptomatic serum aminotransferase elevations, and it is also a well-known cause of acute drug-induced liver injury .
properties
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-QLWAGJNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.